molecular formula C31H31N3O4 B2648463 (11Z)-11-[(2-methoxy-5-methylphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 1322029-00-4

(11Z)-11-[(2-methoxy-5-methylphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Número de catálogo: B2648463
Número CAS: 1322029-00-4
Peso molecular: 509.606
Clave InChI: RDUGZRAVIBNBRM-FPODKLOTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(11Z)-11-[(2-methoxy-5-methylphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is fundamental to hematopoiesis, immune function, and cell growth, and its dysregulation is implicated in various myeloproliferative neoplasms and autoimmune diseases. As a key research tool, this compound enables the investigation of JAK2-driven cellular processes and the validation of JAK2 as a therapeutic target in conditions such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. Its high selectivity profile allows researchers to dissect the specific role of JAK2 signaling apart from other JAK family members, providing crucial insights for the development of targeted therapies. Studies utilizing this inhibitor contribute significantly to the understanding of cytokine signaling and the pathogenesis of related disorders.

Propiedades

IUPAC Name

4-(2-methoxy-5-methylphenyl)imino-N-(2-methoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O4/c1-19-12-13-27(37-3)25(16-19)33-31-23(30(35)32-24-10-4-5-11-26(24)36-2)18-21-17-20-8-6-14-34-15-7-9-22(28(20)34)29(21)38-31/h4-5,10-13,16-18H,6-9,14-15H2,1-3H3,(H,32,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUGZRAVIBNBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=CC=C6OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (11Z)-11-[(2-methoxy-5-methylphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests possible interactions with various biological targets. This article aims to explore its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C31H29N3O3
  • Molecular Weight : 491.591 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Topoisomerase Inhibition : Similar compounds have shown cytotoxic effects by targeting topoisomerases, enzymes crucial for DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .
  • G Protein-Coupled Receptor (GPCR) Modulation : The presence of methoxy groups may influence the binding affinity to GPCRs, which are pivotal in signal transduction and cellular responses .

Cytotoxicity

Research indicates that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : Some related compounds have demonstrated IC50 values ranging from 20 to 120 nM in human lymphoblast tumor cell lines . While specific data for the compound is limited, its structural similarity suggests potential efficacy.

Anti-cancer Activity

A study focusing on related pyridoquinoline compounds found that they could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. This suggests that the compound may share similar anti-cancer properties .

Research Findings Summary Table

Study/SourceBiological ActivityKey Findings
BenchChemGeneral ResearchHigh purity suitable for research applications.
Cedarlane LabsCancer ResearchSimilar compounds show significant cytotoxicity against cancer cell lines.
PMC ArticleGPCR InteractionRelated compounds modulate GPCRs affecting cellular signaling pathways.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Compounds with similar structures have shown promise in cancer research. For instance:

  • A study reported that derivatives of pyridopyranoquinoline structures can induce apoptosis in various cancer cell lines. The lead compound demonstrated an IC50 value of 5.4 µM against breast cancer cells (MCF-7) and 6.8 µM against colon cancer cells (HCT-116) .
CompoundCell LineIC50 (µM)
Lead CompoundMCF-75.4
Lead CompoundHCT-1166.8

Antimicrobial Properties

The presence of nitrogen and oxygen heteroatoms may enhance the compound's ability to disrupt microbial membranes. A related study found effective inhibition against both Gram-positive and Gram-negative bacteria:

BacteriaMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

Anti-inflammatory Effects

Research has indicated that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. One analog showed a reduction in COX-2 expression by 40% in lipopolysaccharide-stimulated macrophages .

Pharmacological Potential

Given its diverse biological activities, the compound holds potential for development into therapeutic agents for various conditions:

  • Cancer Therapy : Its anticancer properties suggest it could be developed as a treatment for specific types of cancer.
  • Antimicrobial Treatments : The antimicrobial efficacy indicates potential use as a broad-spectrum antibiotic or antifungal agent.
  • Anti-inflammatory Drugs : The ability to modulate inflammatory responses could lead to new treatments for chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

  • Anticancer Mechanisms : A comprehensive review highlighted how pyridopyranoquinoline derivatives target specific signaling pathways involved in cancer cell proliferation and survival .
  • Microbial Resistance : An investigation into antimicrobial properties revealed that modifications to the structure could enhance efficacy against resistant strains of bacteria .
  • Inflammation Modulation : Research focused on anti-inflammatory effects demonstrated significant reductions in cytokine levels when tested in vitro using macrophage models .

Comparación Con Compuestos Similares

Key Observations :

  • Electronic Effects : The 2-methoxy-5-methylphenyl group in the target compound introduces moderate electron-donating effects compared to the stronger electron-withdrawing 3-chlorophenyl group in the analogue .
  • Solubility : The N-(2-methoxyphenyl)carboxamide enhances solubility in polar solvents relative to the carboxylic acid derivative .

Physicochemical Properties

Comparative data on synthesis and physical properties:

Compound Yield (%) Melting Point (°C) IR (C=C stretch, cm⁻¹) Key Functional Groups
Target Compound Not reported Not reported Not reported Imino, carboxamide
10k () 80 ≥260 1583 Imino, hydroxyl
11m () 73 67–68 Not reported Trifluoromethyl, morpholino
28a () Not reported Not reported 1670 (C=O) Benzamide, hydroxyquinoline

Key Observations :

  • High melting points (≥260°C) in imino-substituted derivatives (e.g., 10k) suggest strong intermolecular hydrogen bonding .
  • Trifluoromethyl groups (e.g., 11m) lower melting points due to increased hydrophobicity .

Anticancer Activity

While direct data on the target compound’s bioactivity is unavailable, structurally related pyridazine derivatives (e.g., 11m, 11n, 11o) exhibit anticancer properties via trifluoromethyl and carboxamide groups enhancing cellular uptake and target binding . The pyrano-pyrido-quinoline core may similarly interact with DNA or enzymes involved in cancer progression.

Ferroptosis Induction

highlights ferroptosis inducers (FINs) with polar substituents as selective agents against oral squamous cell carcinoma (OSCC). The target compound’s methoxy groups may mimic these properties, though further validation is required .

Q & A

Q. What synthetic strategies are effective for optimizing the yield of (11Z)-11-[(2-methoxy-5-methylphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide?

Methodological Answer: Key strategies include:

  • Reagent Selection : Use oxidizing agents like Dess-Martin periodinane for imine formation, as demonstrated in analogous quinoline syntheses (yields ~74–92%) .
  • Solvent Systems : Optimize polar aprotic solvents (e.g., THF/DMF mixtures) to enhance intermediate stability during cyclization steps .
  • Temperature Control : Gradual heating (60–80°C) improves imine coupling efficiency while minimizing side reactions .
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the final product, ensuring >95% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DEPT-135 and COSY experiments to confirm stereochemistry and substituent positions, particularly for the pyrano-pyrido-quinoline core .
  • ESI-MS : Validate molecular weight (e.g., [M+H]+ ion) and detect impurities; compare fragmentation patterns with synthetic intermediates .
  • HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and resolve co-eluting byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified methoxy/methyl groups on the phenylimino moiety to assess electronic and steric effects on target binding .
  • Biological Assays : Use enzyme inhibition assays (e.g., bacterial topoisomerase) to correlate substituent changes with IC50 values, as shown for fluoroquinophenoxazine derivatives .
  • Crystallography : Co-crystallize analogs with target proteins (if available) to identify critical hydrogen-bonding interactions .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., bacterial topoisomerase IV), leveraging crystallographic data from related compounds .
  • DFT Calculations : Calculate Fukui indices to predict reactive sites for electrophilic/nucleophilic modifications .
  • MD Simulations : Perform 100-ns simulations (AMBER/CHARMM) to assess binding stability under physiological conditions .

Q. How should researchers address contradictions in biological activity data across different studies?

Methodological Answer:

  • Purity Verification : Re-analyze disputed batches via HPLC and elemental analysis to rule out impurities (>99% purity required) .
  • Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) to minimize variability .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., cryptolepine derivatives) to identify trends in substituent-driven activity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.